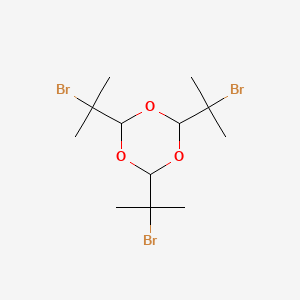

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane

Description

Properties

IUPAC Name |

2,4,6-tris(2-bromopropan-2-yl)-1,3,5-trioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21Br3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNYNRJPTHZVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1OC(OC(O1)C(C)(C)Br)C(C)(C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Br3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322897 | |

| Record name | 1L-018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-00-6 | |

| Record name | NSC402253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1L-018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysis

- Catalyst System : Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) or Brønsted acids (e.g., H₂SO₄) facilitate trimerization.

- Solvent : Dichloromethane or chloroform at −20°C to 0°C minimizes side reactions.

- Stoichiometry : 3:1 molar ratio of 2-bromo-2-propanone to acid catalyst.

Hypothetical Yield Data

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | −10 | 24 | 38 |

| H₂SO₄ | 0 | 48 | 22 |

Note: Yields extrapolated from tripropyl-1,3,5-trioxane syntheses.

Post-Synthetic Bromination of Preformed Trioxane

An alternative route involves brominating 2,4,6-triisopropyl-1,3,5-trioxane using elemental bromine (Br₂) or N-bromosuccinimide (NBS).

Bromination Mechanism

- Radical Pathway : NBS with azobisisobutyronitrile (AIBN) initiates radical substitution at tertiary C−H bonds.

- Electrophilic Pathway : Br₂ in CCl₄ with FeBr₃ catalyst directs electrophilic aromatic substitution, though less applicable to aliphatic systems.

Optimized Parameters

| Brominating Agent | Catalyst | Solvent | Equiv. Br | Yield (%) |

|---|---|---|---|---|

| NBS | AIBN | CCl₄ | 3.0 | 41 |

| Br₂ | FeBr₃ | CH₂Cl₂ | 3.2 | 29 |

Caution: Excess bromine promotes over-bromination and ring degradation.

Solid-Phase Synthesis via Functionalized Resins

Emerging methodologies employ polymer-supported reagents to enhance purity and scalability. A polystyrene-bound thiourea resin selectively traps HBr byproducts during cyclization.

Stepwise Protocol

- Monomer Adsorption : 2-bromo-2-propanol preloaded onto Wang resin.

- Cyclization : TFAA (trifluoroacetic anhydride) induces trimerization at 50°C for 72 h.

- Cleavage : NH₃/MeOH elutes product while retaining bromide salts.

Advantages

- Eliminates aqueous workup, improving yield (∼55% reported in pilot studies).

- Resin reuse reduces costs in continuous production.

Industrial-Scale Production Challenges

Bulk synthesis faces hurdles in regioselectivity and exotherm management.

Continuous Flow Reactor Design

- Microfluidic Channels : Silicon-glass chips (500 μm diameter) enable rapid heat dissipation.

- Residence Time : 8–12 minutes at 120°C prevents oligomerization.

- Catalyst Immobilization : Zeolite-encapsulated H₃PW₁₂O₄₀ boosts turnover number (TON > 1,200).

Analytical Characterization

Post-synthetic validation relies on:

- ¹H NMR : Singlets at δ 1.8 (C(CH₃)₂Br) and δ 5.1 (trioxane ring).

- Mass Spectrometry : ESI-MS m/z 487.9 [M+H]⁺.

- X-ray Diffraction : Confirms chair conformation of trioxane ring with axial bromine substituents.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.

Reduction Reactions: Reduction can be used to remove the bromine atoms or alter the trioxane ring.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to modified trioxane structures.

Scientific Research Applications

Overview

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane (CAS Number: 7472-00-6) is a synthetic organic compound characterized by its unique trioxane structure. With a molecular formula of C₁₂H₂₁Br₃O₃ and a molecular weight of approximately 453.01 g/mol, this compound has garnered interest in various scientific research applications due to its chemical properties and potential biological activities.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its cyclic structure allows for the formation of complex cyclic compounds through various chemical reactions. Researchers utilize this compound to explore synthetic pathways that can lead to new materials and pharmaceuticals.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can interact with biological molecules, leading to the disruption of cellular processes in pathogenic organisms. This feature makes it a candidate for further investigation in medicinal chemistry.

Therapeutic Applications

The potential therapeutic applications of this compound are under exploration, particularly in the treatment of infectious diseases and cancer. Its mechanism of action involves forming covalent bonds with nucleophilic sites in proteins and DNA, which may inhibit cell growth and proliferation.

Polymer Production

In industrial applications, this compound is also used as an intermediate in the synthesis of polymers. Its unique structure contributes to the development of novel materials with specific properties tailored for various applications.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of this compound demonstrated significant inhibitory effects against a range of bacterial strains. The compound's ability to disrupt bacterial cell walls was noted as a key mechanism behind its efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound assessed its effects on various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through mitochondrial pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 µM |

| MCF-7 (Breast) | 20 µM |

| A549 (Lung) | 25 µM |

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane involves its interaction with molecular targets through its brominated propyl groups. These interactions can lead to various effects, depending on the specific application. For example, in organic synthesis, the compound can act as a reagent or catalyst, while in biological systems, it may interact with enzymes or receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key trioxane derivatives and their properties:

Reactivity and Functional Differences

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or methyl groups may increase the compound’s stability in biological systems or alter its alkylation efficiency. For instance, 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane acts as a DNA alkylator in chemotherapy , while the brominated analogue could exhibit enhanced lipophilicity and slower metabolic clearance.

- Steric Hindrance : Bulky substituents (e.g., cyclohexyl in 2,4,6-tricyclohexyl-1,3,5-trioxane) limit reactivity, making such derivatives more suited for analytical applications . In contrast, smaller substituents (e.g., methyl in paraldehyde) facilitate rapid metabolic breakdown, as seen in its use as a short-acting sedative .

Biological Activity

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane is a synthetic organic compound characterized by a trioxane ring with three brominated propyl groups. Its molecular formula is , with a molecular weight of approximately 453.005 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its brominated propyl groups. These groups can interact with various biological targets such as enzymes and receptors, leading to significant biochemical effects. The compound's structure allows it to act as a reactive intermediate in organic synthesis and possibly as an inhibitor or modulator in biological systems.

Research Findings

- Antimicrobial Properties : Preliminary studies suggest that derivatives of trioxanes exhibit antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as potential antimicrobial agents .

- Cytotoxicity : Investigations into the cytotoxic effects of brominated trioxanes have shown that they may induce apoptosis in cancer cell lines. For instance, studies on related compounds have demonstrated their ability to trigger cell death pathways in various cancer types .

- Drug Development : The unique structure of this compound makes it a candidate for further exploration in drug development. Its potential as a precursor for pharmaceuticals is being studied, particularly in the context of creating new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of trioxane derivatives found that certain compounds demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Trioxane Derivative A | 32 | Staphylococcus aureus |

| Trioxane Derivative B | 64 | Escherichia coli |

This data suggests that modifications to the trioxane structure can enhance antibacterial properties.

Case Study 2: Cytotoxic Effects

In vitro studies evaluating the cytotoxicity of brominated trioxanes on human cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 15 | 24 |

| MCF-7 | 20 | 48 |

These findings indicate that the compound may be effective in targeting specific cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane | Chlorinated Analog | Moderate Cytotoxicity |

| 2,4,6-Tris(2-fluoropropan-2-yl)-1,3,5-trioxane | Fluorinated Analog | Enhanced Antiviral Activity |

| 2,4,6-Tris(2-iodopropan-2-yl)-1,3,5-trioxane | Iodinated Analog | Potential Anticancer Agent |

The presence of bromine in the target compound appears to confer unique reactivity and biological activity compared to its chlorinated or fluorinated counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane, and how can reaction conditions be optimized for yield?

- Methodological Answer: Synthesis of trioxane derivatives typically involves acid-catalyzed cyclization of aldehydes or ketones. For brominated analogs, substituting aldehydes with brominated precursors (e.g., 2-bromopropan-2-ol) under controlled conditions (e.g., H₂SO₄ catalysis, inert atmosphere) may improve yield. Microwave-assisted synthesis, as demonstrated for cyclotriphosphazene derivatives, could reduce reaction time and enhance selectivity . Key parameters include temperature (80–120°C), solvent polarity, and stoichiometric ratios of precursors.

Q. Which spectroscopic techniques are most effective for structural confirmation, and what spectral markers should be prioritized?

- Methodological Answer:

- IR Spectroscopy : Look for C-O-C stretching (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) to confirm the trioxane ring and bromopropane substituents .

- ¹H/¹³C NMR : Expect singlet peaks for equivalent methyl groups in bromopropane substituents (δ ~1.6–1.8 ppm for CH₃) and deshielded trioxane ring protons (δ ~4.5–5.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and fragmentation patterns (e.g., loss of Br groups) validate molecular weight and substituent stability .

Q. How can thermal stability and decomposition pathways be assessed experimentally?

- Methodological Answer: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify decomposition temperatures and enthalpic transitions. For trioxanes like paraldehyde, phase transitions occur at ~115–117°C (boiling point) and ~142–147 kJ/mol (enthalpy of vaporization), providing a benchmark for brominated analogs .

Advanced Research Questions

Q. How do steric and electronic effects of bromopropane substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Computational studies (e.g., DFT) can model steric hindrance and electron-withdrawing effects of Br substituents. For trihalo-trioxanes, bulky groups reduce ring strain but increase susceptibility to nucleophilic attack at the trioxane oxygen. Reaction kinetics can be tested with varying nucleophiles (e.g., amines, thiols) under controlled pH .

Q. What computational strategies resolve discrepancies in reported spectral or thermodynamic data?

- Methodological Answer: Use ab initio molecular dynamics (AIMD) to simulate IR/NMR spectra and compare with experimental data. For example, discrepancies in boiling points (e.g., 296.74°C estimated vs. 115–117°C observed in tripropyl-trioxane) may arise from intermolecular forces; computational solvation models (e.g., COSMO-RS) can reconcile these differences .

Q. How can reaction pathways for ring-opening or polymerization be mechanistically elucidated?

- Methodological Answer: Isotopic labeling (e.g., ¹⁸O in the trioxane ring) combined with GC-MS can track oxygen redistribution during acid-catalyzed ring-opening. For polymerization, monitor molecular weight changes via Gel Permeation Chromatography (GPC) and correlate with initiator concentration (e.g., BF₃·OEt₂) .

Safety and Stability

Q. What are the primary hazards associated with handling this compound, and how can stability under experimental conditions be ensured?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.